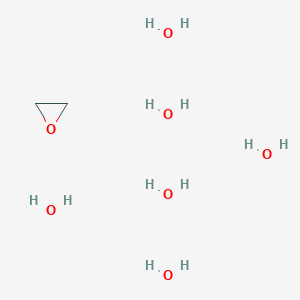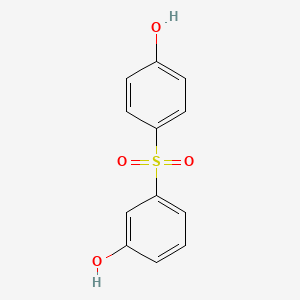
2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in assays to evaluate its biological activity and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. Research may focus on its efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with a similar structure and various biological properties.
Uniqueness
2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- is unique due to the presence of specific functional groups such as the diethoxy and hydroxy groups on the aromatic ring. These groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
56201-94-6 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H20O4/c1-3-22-15-12-17(21)19(18(13-15)23-4-2)16(20)11-10-14-8-6-5-7-9-14/h5-13,21H,3-4H2,1-2H3 |
InChI Key |
OIZPSTPFHGBAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OCC)C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
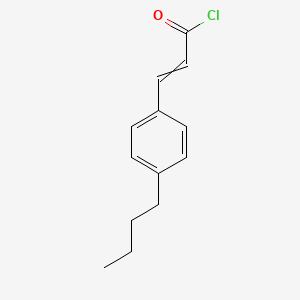
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
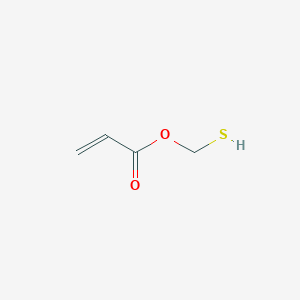
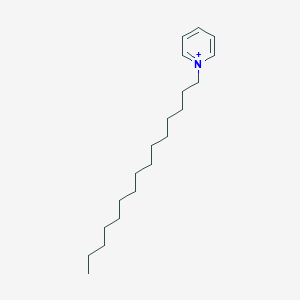

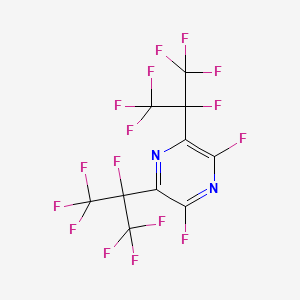
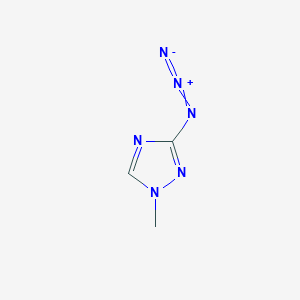
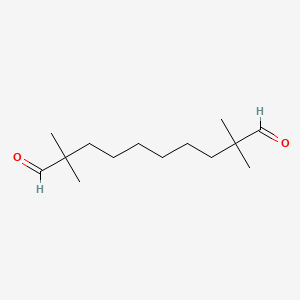
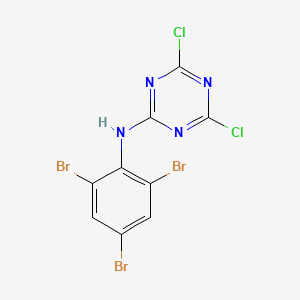
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
